3-[(4-Fluorophenyl)amino]-6-methylphenol
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Overview
Description
3-[(4-Fluorophenyl)amino]-6-methylphenol is an organic compound with the molecular formula C13H12FNO. It is a red solid at room temperature and has a melting point of 105 to 109 °C
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)amino]-6-methylphenol can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the biocatalytic synthesis of chiral alcohols and amino acids, which can be used to develop pharmaceuticals . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)amino]-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds . Common reagents used in these reactions include organoboron compounds and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. Additionally, the compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Scientific Research Applications
3-[(4-Fluorophenyl)amino]-6-methylphenol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it may be explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders. In industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
3-[(4-Fluorophenyl)amino]-6-methylphenol can be compared with other similar compounds, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and 3-Ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
5-(4-fluoroanilino)-2-methylphenol |
InChI |
InChI=1S/C13H12FNO/c1-9-2-5-12(8-13(9)16)15-11-6-3-10(14)4-7-11/h2-8,15-16H,1H3 |
InChI Key |
IJNRURFWIGJBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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